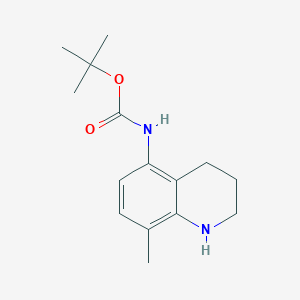
2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, commonly known as DFU, is a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein found in the central nervous system that is involved in various physiological functions such as pain perception, memory, and cognition. DFU has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Aplicaciones Científicas De Investigación
Design and Synthesis for Pharmacological Evaluation : Kumar et al. (2017) discussed the synthesis of novel derivatives involving furan and piperazine moieties aimed at evaluating their antidepressant and antianxiety activities. This study highlights the chemical versatility and potential therapeutic applications of compounds structurally related to 2-(4-(3,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride (Kumar et al., 2017).
Antimicrobial Activity : Research by Jadhav et al. (2017) on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives, including those with piperazine carboxamides, demonstrates the antimicrobial potential of such compounds. This study underscores the importance of structural elements found in this compound for developing new antimicrobial agents (Jadhav et al., 2017).
Spectral and Molecular Docking Studies : Subashini and Periandy (2017) conducted a comprehensive spectroscopic investigation and molecular docking study on 1-(4-Methylbenzyl) piperazine, which shares a piperazine core with the compound of interest. Their findings illustrate the compound's potential for interacting with biological targets and its promising nonlinear optical (NLO) properties, relevant for material science applications (Subashini & Periandy, 2017).
Macrocyclic Chemistry and Metal Complexes : Nishat et al. (2007) explored the synthesis of novel macrocyclic ligands containing piperazine moieties and their metal complexes. This research highlights the potential of such compounds in coordination chemistry and their antimicrobial studies, demonstrating the structural flexibility and application breadth of piperazine derivatives (Nishat et al., 2007).
PET Imaging of Neuroinflammation : Lee et al. (2022) developed a fluorine-18 labeled ligand for PET imaging targeting the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This work demonstrates the utility of structurally related compounds in the development of diagnostic tools for neurodegenerative diseases (Lee et al., 2022).
Propiedades
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-8-13(9-15(19)10-14)11-20-3-5-21(6-4-20)12-16(22)17-2-1-7-23-17;;/h1-2,7-10,16,22H,3-6,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISURTADGKVWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)
![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)
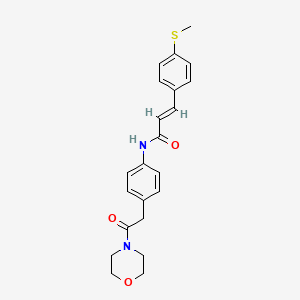
![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

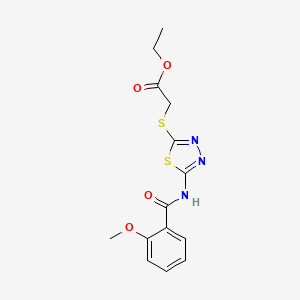
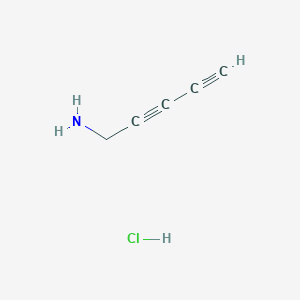
![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
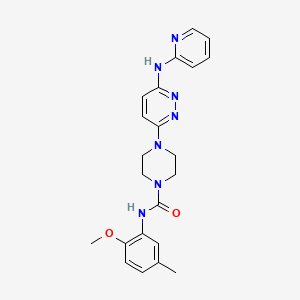
![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)
